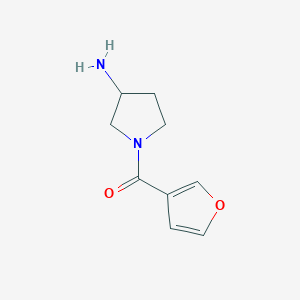

1-(Furan-3-carbonyl)pyrrolidin-3-amine

描述

1-(Furan-3-carbonyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a furan-3-carbonyl substituent. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to enhance bioavailability.

属性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(furan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h2,4,6,8H,1,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNSGZADVBLLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy: Acylation of Pyrrolidin-3-amine

The core preparation method involves the acylation of the amine group on the pyrrolidine ring with a furan-3-carboxylic acid derivative or its activated form (e.g., acid chloride or anhydride). This approach is well-established for synthesizing amides, including 1-(Furan-3-carbonyl)pyrrolidin-3-amine.

Activation of Carboxylic Acid : The furan-3-carboxylic acid is typically converted into a more reactive intermediate such as an acid chloride using reagents like thionyl chloride (SOCl2). This step enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Acylation Conditions : The acylation reaction is carried out in aprotic solvents such as methylene chloride, tetrahydrofuran, chloroform, or acetonitrile. The reaction temperature is controlled, commonly ranging from -20 °C to 160 °C, with a preference for moderate temperatures between -10 °C and 40 °C to optimize yield and minimize side reactions.

Base Usage : The presence of an inorganic or organic base (e.g., triethylamine) is often employed to neutralize the generated acid and drive the reaction forward.

Specific Synthetic Protocols and Reaction Conditions

Alternative Activation Methods and Catalysts

Carbodiimide-Mediated Coupling : Attempts to activate the carboxyl group using carbodiimides such as DCC or EDC and coupling agents like PyBOP, HATU, or TBTU have been explored. However, these methods often yield lower amounts of the target amide (5-25%) compared to acid chloride activation.

Use of Boc-Protected Amines : In some syntheses of related compounds, mono-Boc protected cyclic amines are used to improve selectivity and yield, followed by deprotection with acids like methanesulfonic acid to yield the free amine derivative.

Solvent and Temperature Optimization

Aprotic solvents such as tetrahydrofuran, acetonitrile, dimethylformamide, ethyl acetate, and chloroform are preferred for their ability to dissolve reactants and stabilize intermediates without participating in side reactions.

Temperature control is critical: low temperatures (-10 °C to 0 °C) during initial acylation steps help reduce side reactions, while moderate temperatures (up to 40 °C) are used to complete the reaction efficiently.

Representative Reaction Scheme

Pyrrolidin-3-amine + Furan-3-carbonyl chloride → 1-(Furan-3-carbonyl)pyrrolidin-3-amine

- The amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond.

- Triethylamine scavenges the released HCl.

- The reaction mixture is stirred under controlled temperature and purified by standard methods.

Research Findings and Yield Considerations

The acid chloride route provides high yields and purity of the target compound, often exceeding 70% after purification.

Carbodiimide and other coupling agent methods are less efficient and may require extensive purification due to side products.

The use of bases and aprotic solvents is essential for maximizing reaction efficiency and product stability.

Summary Table of Preparation Methods

| Method | Activation Type | Solvent | Base | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride route | SOCl2 to form acid chloride | CH2Cl2, THF, benzene | Triethylamine | -10 to 40 °C | 70-80 | Preferred method, high yield |

| Carbodiimide coupling | DCC, EDC, PyBOP, HATU, TBTU | DMF, CHCl3 | Usually none or mild base | RT to reflux | 5-25 | Lower yield, more side products |

| Boc-protected amine route | Acid chloride + Boc-protected amine | CHCl3 | Triethylamine | RT | 60-75 | Requires deprotection step |

化学反应分析

1-(Furan-3-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the furan ring is functionalized with boron reagents.

科学研究应用

1-(Furan-3-carbonyl)pyrrolidin-3-amine has been widely used in scientific research due to its inhibitory effects on enzymes such as poly(ADP-ribose) polymerase. Its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in inhibiting enzymes involved in DNA repair.

Medicine: Investigated for its potential therapeutic effects in conditions where enzyme inhibition is beneficial.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(Furan-3-carbonyl)pyrrolidin-3-amine involves its interaction with specific enzymes, such as poly(ADP-ribose) polymerase. By binding to the active site of the enzyme, it inhibits its activity, thereby affecting the DNA repair pathways. This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer research where the goal is to target rapidly dividing cells.

相似化合物的比较

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and physicochemical properties of 1-(Furan-3-carbonyl)pyrrolidin-3-amine and related compounds:

*Calculated based on molecular formula.

常见问题

Q. What are the recommended methods for synthesizing 1-(Furan-3-carbonyl)pyrrolidin-3-amine and ensuring regioselective acylation of the pyrrolidine ring?

A regioselective acylation strategy can be employed using a dual-protection approach. For example, pyrrolidin-3-amine derivatives can be treated with nBuLi to generate a dianion, followed by in situ protection with trimethylsilyl chloride (TMSCl) . Subsequent acylation with furan-3-carbonyl chloride under controlled stoichiometry yields the target compound with high regioselectivity. This method avoids competing reactions at secondary amines and ensures efficient coupling .

Q. How should researchers handle and store 1-(Furan-3-carbonyl)pyrrolidin-3-amine to maintain its stability?

Store the compound in a dry, inert atmosphere (e.g., under nitrogen or argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and reactive metals. Stability studies indicate that pyrrolidine derivatives with acyl groups are susceptible to decomposition under prolonged light exposure, so use amber glassware for storage .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : Use 1H and 13C NMR to confirm regiochemistry and functional group integrity. For example, the furan carbonyl signal typically appears at δ 160–165 ppm in 13C NMR, while pyrrolidine protons show distinct splitting patterns .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C9H12N2O2: 181.0978 ).

- HPLC with UV/Vis detection : Monitor purity (>95% recommended) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the bioactivity of 1-(Furan-3-carbonyl)pyrrolidin-3-amine?

Molecular docking (e.g., AutoDock Vina ) can predict binding affinities to biological targets. For instance:

- Prepare the compound’s 3D structure using Open Babel with optimized tautomerization and protonation states.

- Dock into the active site of relevant enzymes (e.g., kinases or GPCRs) using a grid box centered on catalytic residues.

- Analyze binding poses for hydrogen bonds with the furan carbonyl or pyrrolidine NH groups. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies are effective for resolving stereochemical challenges in synthesizing enantiomerically pure derivatives?

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol to separate enantiomers.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., (S)-tert-butyl pyrrolidine-1-carboxylate) or enantioselective catalysis (e.g., Ru-BINAP complexes) to control stereochemistry at the pyrrolidine C3 position .

Q. How do structural modifications on the pyrrolidine ring influence biological activity, and how can SAR studies be designed?

- Substituent variation : Replace the furan-3-carbonyl group with other acyl moieties (e.g., pyridine-2-carbonyl) to assess electronic effects.

- Ring constraints : Introduce spirocyclic or bicyclic systems to evaluate conformational flexibility.

- SAR workflow : Synthesize 15–20 analogs, test in cell-based assays (e.g., IC50 determination), and correlate activity with computed descriptors (e.g., logP, polar surface area) using QSAR models .

Q. What are the common pitfalls in interpreting NMR data for pyrrolidine derivatives, and how can they be mitigated?

- Signal overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals. For example, the pyrrolidine NH proton may appear as a broad singlet (δ 1.5–2.5 ppm) but can be confirmed via HSQC correlation to the adjacent CH2 group.

- Dynamic effects : Low-temperature NMR (e.g., –40°C) can slow ring inversion, splitting axial/equatorial protons into distinct signals .

Q. How to address discrepancies in biological activity data across different studies?

- Assay standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines/passage numbers.

- Solvent effects : Ensure DMSO concentration is ≤0.1% to avoid cytotoxicity.

- Data normalization : Express activity as a percentage of vehicle control and validate with dose-response curves (≥3 replicates). Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。